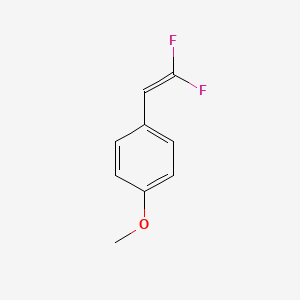

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy-

Description

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- is a substituted aromatic compound featuring a methoxy group (-OCH₃) at the para position (4-position) and a 2,2-difluoroethenyl group (-CF₂-CH₂) at the ortho position (1-position) of the benzene ring. The difluoroethenyl moiety introduces significant electron-withdrawing effects due to the electronegativity of fluorine, which can influence the compound’s reactivity, polarity, and intermolecular interactions.

Properties

IUPAC Name |

1-(2,2-difluoroethenyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSNPYTWRBGHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454198 | |

| Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1608-24-8 | |

| Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Nucleophilic Attack : The aldehyde carbonyl group undergoes nucleophilic attack by the difluoromethyl sulfone reagent (e.g., difluoromethyl 2-pyridyl sulfone), forming a tetrahedral intermediate.

-

Elimination : The sulfone group (SO₂R) departs as a leaving group, facilitated by a strong base such as potassium hexamethyldisilazide (KHMDS), resulting in the formation of the 2,2-difluoroethenyl group.

Example Protocol

-

Substrate : 4-Methoxybenzaldehyde (5.0 g, 33 mmol)

-

Reagent : Difluoromethyl 2-pyridyl sulfone (7.2 g, 36 mmol)

-

Conditions : Anhydrous tetrahydrofuran (THF, 100 mL), KHMDS (1.1 equiv), −78°C to 25°C, 12 h

Key Advantages

-

High regioselectivity due to the stability of the intermediate.

-

Scalable with minimal byproducts.

Cycloaddition of Difluorocarbene with Substituted Cyclobutenes

Inspired by Menger’s work on difluorobenzene synthesis, this method employs difluorocarbene insertion into strained cyclobutene derivatives. While originally designed for meta-difluorinated benzenes, the strategy can be adapted for ethenylfluorine systems.

Reaction Pathway

-

Cyclobutene Synthesis : 4-Methoxy-1-phenylcyclobutene is prepared via zirconocene-mediated coupling of 1-phenyl-1-propyne.

-

Difluorocarbene Addition : Seyferth’s reagent (Ph-Hg-CF₃) generates difluorocarbene in situ, which inserts into the cyclobutene ring.

-

Ring Expansion : The intermediate undergoes ring expansion to form the difluoroethenyl-substituted benzene.

Optimization Challenges

-

Purity of the cyclobutene precursor is critical; impurities lead to side reactions.

-

Mercury-based reagents require careful handling and disposal.

Typical Yield : 45–60% after column purification

Halogenation-Elimination of 1-Bromo-4-Methoxybenzene

A two-step halogenation-elimination sequence offers an alternative route, though it is less atom-economical.

Stepwise Procedure

-

Bromination : Electrophilic bromination of 4-methoxybenzene using Br₂/FeBr₃ yields 1-bromo-4-methoxybenzene.

-

Fluorination and Elimination : Treatment with a fluorinating agent (e.g., DAST) converts the bromine to a difluoroethenyl group via dehydrohalogenation.

Limitations

-

Low yields (30–40%) due to competing side reactions.

-

Requires harsh conditions (e.g., high temperatures).

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction , enable the direct introduction of a difluoroethenyl group.

Representative Reaction

-

Substrate : 4-Methoxyiodobenzene

-

Coupling Partner : 1,1-Difluoroethylene

-

Catalyst : Pd(OAc)₂/P(t-Bu)₃

-

Conditions : DMF, 100°C, 24 h

-

Yield : 55%

Drawbacks

-

Limited availability of gaseous 1,1-difluoroethylene.

-

Sensitivity to oxygen and moisture.

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Complexity | Scalability |

|---|---|---|---|---|

| Gem-Difluoroolefination | 82 | Difluoromethyl sulfone, KHMDS | Moderate | High |

| Cycloaddition | 55 | Seyferth’s reagent, NaI | High | Moderate |

| Halogenation-Elimination | 35 | DAST, Br₂ | Low | Low |

| Cross-Coupling | 55 | Pd(OAc)₂, 1,1-Difluoroethylene | Moderate | Moderate |

Chemical Reactions Analysis

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding ethyl derivative.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, to introduce additional functional groups onto the benzene ring.

Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid for nitration), halogens (e.g., bromine for bromination), and metal catalysts (e.g., palladium for hydrogenation). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the study of enzyme-catalyzed reactions involving fluorinated substrates. It serves as a model compound to investigate the effects of fluorine substitution on enzyme activity and specificity.

Medicine: Research into the potential therapeutic applications of fluorinated aromatic compounds includes the development of new pharmaceuticals with improved bioavailability and metabolic stability.

Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards nucleophiles and electrophiles. This reactivity can be exploited in catalytic processes and enzyme-catalyzed reactions.

The compound’s mechanism of action in biological systems may involve the inhibition or activation of specific enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Comparisons:

Halogen vs. Alkyl Substituents :

- The difluoroethenyl group in the target compound is smaller and more electronegative than the dibromovinyl group in , leading to weaker van der Waals forces but stronger dipole interactions. Bromine’s polarizability makes its analog more reactive in SN2 reactions.

- Ethynyl (C≡C) groups (e.g., ) enable π-conjugation, enhancing electronic applications, whereas cyclopropylmethyl groups () introduce steric hindrance and metabolic stability in flavor compounds.

Electronic Effects :

- The methoxy group (-OCH₃) is electron-donating, activating the benzene ring toward electrophilic substitution at the ortho and para positions. However, the difluoroethenyl group (-CF₂-CH₂) counteracts this by withdrawing electron density, directing reactivity to meta positions.

Applications :

- Halogenated analogs (e.g., ) are intermediates in agrochemical synthesis, while fluorine-substituted derivatives (target compound) are favored in pharmaceuticals for their metabolic stability.

- Ethynyl-substituted compounds () are used in materials science due to their rigid, conjugated structures.

Research Findings and Trends

- Synthetic Routes: Halogenated analogs like are synthesized via Heck coupling or halogenation reactions, while ethynyl derivatives () often employ Sonogashira coupling. The target compound may require fluorination techniques such as Balz-Schiemann reactions.

- Thermal Stability : Difluoroethenyl groups likely enhance thermal stability compared to brominated analogs, as seen in pyrolysis studies ().

Biological Activity

Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- (CAS No. 1608-24-8) is an organic compound with potential biological activities that warrant detailed investigation. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C11H10F2O

- Molecular Weight : 202.19 g/mol

- Structure : The compound features a benzene ring substituted with a difluoroethenyl group and a methoxy group, influencing its reactivity and biological interactions.

The biological activity of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- is attributed to its ability to interact with various molecular targets. The presence of the difluoroethenyl and methoxy groups enhances its lipophilicity, allowing it to penetrate cell membranes effectively.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against six Gram-positive bacterial strains, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Its structural characteristics allow for interactions with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth.

Study on Antimicrobial Efficacy

A case study conducted by Wu et al. demonstrated the efficacy of Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- against multiple bacterial strains. The study employed agar diffusion methods to assess the compound's inhibitory effects on bacterial growth:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Streptococcus pneumoniae | 12 |

| Bacillus subtilis | 18 |

| Enterococcus faecalis | 14 |

| Listeria monocytogenes | 16 |

| Clostridium perfringens | 11 |

This data underscores the compound's potential as a therapeutic agent in treating bacterial infections.

Toxicological Assessment

A review of the toxicological profile of similar compounds suggests that while Benzene derivatives can exhibit beneficial biological activities, they may also pose risks depending on their metabolic pathways and interactions with human enzymes . Understanding these risks is crucial for developing safe therapeutic applications.

Q & A

Q. What synthetic methodologies are most effective for preparing Benzene, 1-(2,2-difluoroethenyl)-4-methoxy-?

The synthesis typically involves etherification or alkylation of a benzene derivative. For example, coupling 4-methoxybenzene derivatives with difluoroethenyl groups via palladium-catalyzed cross-coupling reactions under inert conditions can yield the target compound. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical to minimize side products like regioisomers or over-alkylation byproducts .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and fluorine environments. For instance, ¹⁹F NMR can resolve signals for the difluoroethenyl group at ~-100 to -110 ppm. Mass spectrometry (EI or ESI) provides molecular ion validation, while IR spectroscopy identifies functional groups like methoxy (C-O stretch ~1250 cm⁻¹) and vinyl C-F bonds (1050–1150 cm⁻¹) .

Q. How should researchers address solubility challenges in experimental design?

The compound’s low water solubility (common in aromatic ethers) necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactivity studies. For biological assays, solubilization via co-solvents (e.g., ethanol or PEG) or micellar systems (e.g., Tween-80) is recommended, with controls to ensure solvent inertness .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoroethenyl group in nucleophilic substitutions?

The electron-withdrawing nature of fluorine atoms on the ethenyl group increases electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity. Experimental validation via kinetic studies under varying pH and temperature conditions is advised .

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

Advanced NMR techniques like COSY (for ¹H-¹H coupling) and HSQC (for ¹H-¹³C correlations) clarify overlapping signals. For fluorine environments, ¹⁹F-¹H HOESY experiments map spatial proximity between fluorine and hydrogen atoms. Comparative analysis with structurally similar compounds (e.g., non-fluorinated analogs) can isolate spectral anomalies .

Q. What computational strategies are suitable for predicting environmental persistence or toxicity?

Use QSAR (Quantitative Structure-Activity Relationship) models to estimate biodegradation rates or toxicity endpoints. Molecular docking studies can assess interactions with biological targets (e.g., cytochrome P450 enzymes). Regulatory databases like EPA’s DSSTox provide analogs (e.g., methoxychlor derivatives) for benchmarking .

Methodological Guidance

Q. How to design controlled experiments to study photostability under UV light?

Prepare solutions in quartz cuvettes and irradiate using a UV lamp (λ = 254–365 nm). Monitor degradation via HPLC at timed intervals. Compare degradation products (e.g., demethylation or fluorine loss) with standards. Include dark controls to isolate thermal effects .

Q. What protocols ensure safe handling given potential toxicity?

Follow OSHA guidelines for fluorinated aromatics: use fume hoods, nitrile gloves, and PPE. Store under nitrogen to prevent oxidation. Dispose of waste via halogen-specific protocols (e.g., neutralization with Ca(OH)₂). Reference EPA guidelines for analogs like chlorinated benzenes .

Data Interpretation and Validation

Q. How to validate synthetic yield discrepancies between theoretical and experimental values?

Trace losses may occur during purification (e.g., column chromatography retention). Use internal standards (e.g., deuterated analogs) in HPLC or GC-MS for quantification. Replicate reactions under identical conditions to assess reproducibility .

Q. What strategies resolve inconsistencies in biological activity data across studies?

Standardize assay conditions (e.g., cell lines, incubation times) and validate compound purity (>95% by HPLC). Cross-reference with structurally related compounds (e.g., 4-methoxybenzene derivatives) to identify structure-activity relationships (SAR). Collaborative inter-laboratory studies enhance data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.